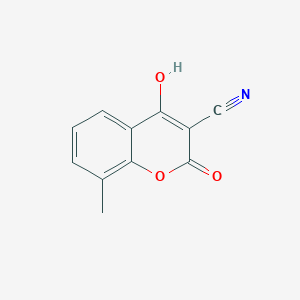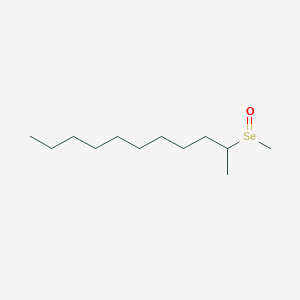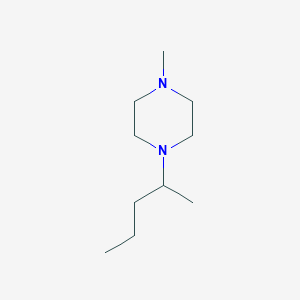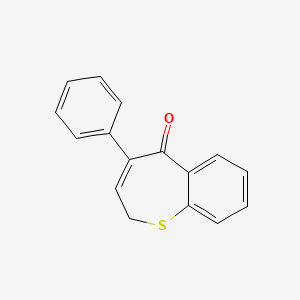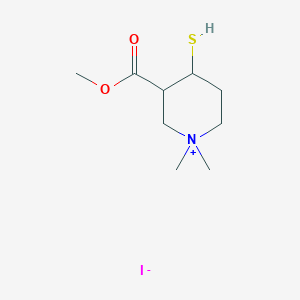
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxycarbonyl group, a dimethyl group, and a sulfanyl group, along with an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the methoxycarbonyl group through esterification reactions. The dimethyl group can be added via alkylation reactions, and the sulfanyl group is introduced through thiolation reactions. The final step involves the formation of the iodide salt by reacting the intermediate compound with an iodide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and other advanced techniques may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium fluoride can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different halides or cyanides replacing the iodide ion.
Applications De Recherche Scientifique
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidine: Lacks the iodide ion but has a similar core structure.
4-(Methoxycarbonyl)-1,1-dimethylpiperidin-1-ium iodide: Similar but without the sulfanyl group.
3-(Methoxycarbonyl)-1,1-dimethyl-4-hydroxypiperidin-1-ium iodide: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is unique due to the presence of both the sulfanyl group and the iodide ion, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
59097-23-3 |
|---|---|
Formule moléculaire |
C9H18INO2S |
Poids moléculaire |
331.22 g/mol |
Nom IUPAC |
methyl 1,1-dimethyl-4-sulfanylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H17NO2S.HI/c1-10(2)5-4-8(13)7(6-10)9(11)12-3;/h7-8H,4-6H2,1-3H3;1H |
Clé InChI |
DHSSTDKCIZEQQU-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC(C(C1)C(=O)OC)S)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
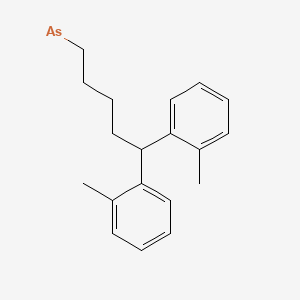

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)


![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)

